Validamycin E

説明

Validamycin is an antibiotic and fungicide produced by Streptomyces hygroscopicus . It is used as an inhibitor of trehalase . It is used for the control of sheath blight of rice and damping-off of cucumbers .

Synthesis Analysis

A book titled “Validamycin and its derivatives: discovery, chemical synthesis, and biological activity” presents a complete review of the underlying chemistry, synthesis, behavior, and application of these compounds .

Molecular Structure Analysis

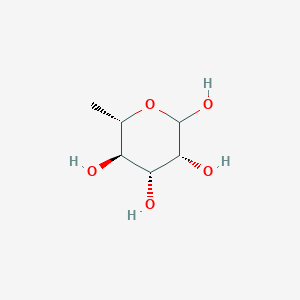

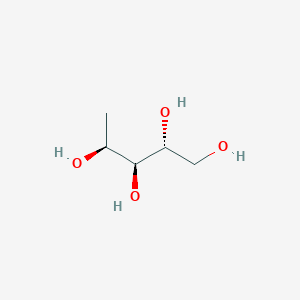

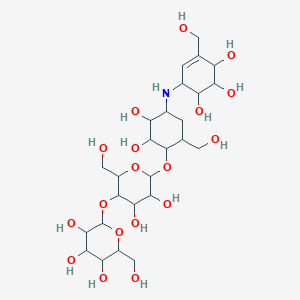

The Validamycin E molecule contains a total of 93 bond(s). There are 48 non-H bond(s), 1 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 4 six-membered ring(s), 1 secondary amine(s) (aliphatic), 14 hydroxyl group(s), 4 primary alcohol(s), 10 secondary alcohol(s), and 4 ether(s) (aliphatic) .

Chemical Reactions Analysis

The pseudo-glycosyltransferase VldE catalyzes non-glycosidic C-N coupling between an unsaturated cyclitol and a saturated aminocyclitol with the conservation of the stereochemical configuration of the substrates to form validoxylamine A 7′-phosphate, the biosynthetic precursor of the antibiotic validamycin A .

Physical And Chemical Properties Analysis

Validamycin is a white to pale yellow powder . It is soluble in water, methanol, DMSO, DMF, acetone, and ethanol .

科学的研究の応用

Validamycin E: A Comprehensive Analysis of Scientific Research Applications

Anti-Seizure Potential: Validamycin E has been assessed for its novel anti-seizure potential. In a study involving zebrafish larvae, EEG analysis showed that Validamycin E could reduce seizure-like activity induced by PTZ (Pentylenetetrazol), suggesting its potential as an anti-seizure agent .

Inhibition of Trehalase Activity: Research indicates that Validamycin E is a potent inhibitor of trehalase across various organisms. This inhibition could affect the hydrolysis of trehalose and other physiological pathways in insects like Bactrocera dorsalis, which could have implications for pest control strategies .

Plant Systemic Resistance Induction: Validamycin E has been found to induce broad-spectrum resistance in plants. It influences salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways, positively affecting abscisic acid (ABA) and auxin signaling pathways in Arabidopsis, rice, and wheat. This suggests its use in enhancing plant defense mechanisms .

将来の方向性

Validamycin has been demonstrated to be a very strong inhibitor against trehalase in a variety of organisms . Current research on validamycin has focused on pathogens, while it has been found that validamycin can also prevent and control the vector whitefly, thereby reducing its transmission of viruses . This provides an important theoretical basis for targeting whitefly trehalase as one way to control transmission .

特性

IUPAC Name |

2-[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO18/c28-3-7-1-9(14(33)17(36)13(7)32)27-10-2-8(4-29)23(19(38)15(10)34)44-26-22(41)20(39)24(12(6-31)43-26)45-25-21(40)18(37)16(35)11(5-30)42-25/h1,8-41H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZAIRLAOKNKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925571 | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Validamycin E | |

CAS RN |

12650-71-4 | |

| Record name | Validamycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。